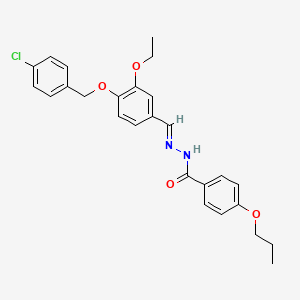

N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-4-propoxybenzohydrazide

Description

N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-4-propoxybenzohydrazide is a synthetic benzohydrazide derivative characterized by a hydrazone backbone formed via the condensation of 4-propoxybenzohydrazide with 4-((4-chlorobenzyl)oxy)-3-ethoxybenzaldehyde. Its molecular formula is C₃₃H₂₉ClN₄O₃ (molecular weight: 565.07 g/mol), featuring a 4-chlorobenzyl ether, 3-ethoxy, and 4-propoxy substituents . The compound’s structural uniqueness lies in its extended alkoxy chains and aromatic chlorinated moiety, which influence its physicochemical properties and biological interactions.

Properties

CAS No. |

767310-58-7 |

|---|---|

Molecular Formula |

C26H27ClN2O4 |

Molecular Weight |

467.0 g/mol |

IUPAC Name |

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-4-propoxybenzamide |

InChI |

InChI=1S/C26H27ClN2O4/c1-3-15-32-23-12-8-21(9-13-23)26(30)29-28-17-20-7-14-24(25(16-20)31-4-2)33-18-19-5-10-22(27)11-6-19/h5-14,16-17H,3-4,15,18H2,1-2H3,(H,29,30)/b28-17+ |

InChI Key |

QWFMTDGKKFEZOG-OGLMXYFKSA-N |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-4-propoxybenzohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 4-propoxybenzohydrazide and 4-((4-chlorobenzyl)oxy)-3-ethoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-4-propoxybenzohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of hydrazone compounds, including N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-4-propoxybenzohydrazide, exhibit significant anticancer properties. A study published in Molecules demonstrated that hydrazone derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .

Case Study:

In a specific study involving human breast cancer cell lines, the compound was shown to inhibit cell proliferation effectively. The IC50 value was determined through MTT assays, showcasing its potential as a lead compound for developing new anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Research findings suggest that it exhibits potent antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Polymer Chemistry

N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-4-propoxybenzohydrazide has been utilized as a monomer in the synthesis of novel polymeric materials. Its unique chemical structure allows for the introduction of functional groups that can enhance the properties of polymers.

Case Study:

A recent study focused on using this compound to create thermosetting resins with improved thermal stability and mechanical properties. The synthesized polymers showed enhanced resistance to thermal degradation compared to traditional resins .

Environmental Impact and Safety Considerations

While exploring the applications of N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-4-propoxybenzohydrazide, it is crucial to consider its environmental impact. According to safety data, the compound is classified as very toxic to aquatic life, emphasizing the need for careful handling and disposal .

Mechanism of Action

The mechanism by which N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-4-propoxybenzohydrazide exerts its effects typically involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-4-methoxybenzohydrazide (CID 6871716) Molecular Formula: C₂₄H₂₃ClN₂O₄ Key Differences: Replaces the 4-propoxy group with a smaller 4-methoxy substituent. Impact: Reduced lipophilicity (logP ≈ 3.8 vs.

N'-(3-Ethoxy-4-hydroxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide (CID 135842504)

- Molecular Formula : C₂₃H₂₁ClN₂O₄

- Key Differences : Substitutes the 3-ethoxy group with a hydroxyl group.

- Impact : Introduces hydrogen-bonding capacity, enhancing interactions with polar biological targets but possibly reducing metabolic stability .

N'-(4-Methoxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide (CID 45054459) Molecular Formula: C₂₂H₁₉ClN₂O₃ Key Differences: Simplifies the benzylidene moiety to a single methoxy group.

Crystallographic and Stability Data

- Hydrazone derivatives (e.g., (E)-N'-(4-hydroxybenzylidene)-3-nitrobenzohydrazide) form layered crystal structures stabilized by N–H···O and O–H···N hydrogen bonds, with π-π stacking (centroid distances ~3.6 Å). The target compound’s 3-ethoxy and 4-propoxy groups likely disrupt such packing, reducing crystallinity but enhancing amorphous solubility .

Biological Activity

N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-4-propoxybenzohydrazide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C26H27ClN2O4

- CAS Number : 767310-58-7

- Molecular Weight : 464.96 g/mol

The compound features a hydrazide functional group, which is often associated with biological activity, particularly in antitumor and anti-inflammatory contexts.

Biological Activity Overview

N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-4-propoxybenzohydrazide exhibits several biological activities, including:

-

Antitumor Activity :

- Studies have shown that the compound inhibits the proliferation of various cancer cell lines. For instance, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating significant cytotoxic effects.

-

Anti-inflammatory Effects :

- The compound has been reported to reduce inflammation markers in vitro and in vivo. It modulates the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

-

Antioxidant Properties :

- N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-4-propoxybenzohydrazide has shown the ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Cell Cycle Progression : The compound causes cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.

- Modulation of Signaling Pathways : It interferes with key signaling pathways such as NF-kB and MAPK, which are crucial for cell survival and proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of MCF-7 and A549 cells | |

| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | |

| Antioxidant | Scavenging of free radicals |

Case Study 1: Antitumor Efficacy

In a controlled study, N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-4-propoxybenzohydrazide was administered to MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment.

Case Study 2: Anti-inflammatory Mechanism

In another study involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound significantly decreased serum levels of inflammatory markers. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.